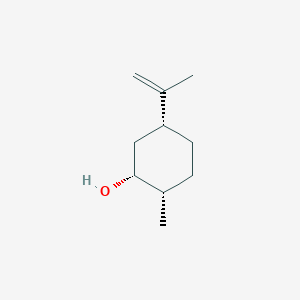
(+)-Neoisodihydrocarveol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Neoisodihydrocarveol is a chiral monoterpenoid alcohol with the molecular formula C10H18O. It is a stereoisomer of dihydrocarveol, which is derived from carvone, a naturally occurring compound found in essential oils of various plants. This compound is known for its pleasant minty aroma and is used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Neoisodihydrocarveol typically involves the hydrogenation of carvone. The process can be carried out using various catalysts such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:
Hydrogenation of Carvone: Carvone is subjected to hydrogenation in the presence of a catalyst like Pd/C at room temperature and atmospheric pressure. This results in the formation of dihydrocarveol.
Separation of Isomers: The resulting dihydrocarveol mixture contains different stereoisomers. These isomers can be separated using chromatographic techniques to isolate this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale hydrogenation reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Neoisodihydrocarveol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Tosyl chloride (TsCl) in the presence of a base for converting the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Carvone and other oxygenated monoterpenoids.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted monoterpenoids depending on the nucleophile used.
Applications De Recherche Scientifique
(+)-Neoisodihydrocarveol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which (+)-Neoisodihydrocarveol exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,4R)-Dihydrocarveol: Another stereoisomer with similar properties but different spatial arrangement.
Carvone: The precursor to dihydrocarveol, with a distinct ketone functional group.
Menthol: A structurally similar monoterpenoid alcohol with a cooling sensation.
Uniqueness
(+)-Neoisodihydrocarveol is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its specific arrangement of atoms makes it particularly valuable in applications requiring chiral purity, such as in the synthesis of enantiomerically pure pharmaceuticals.
Propriétés
Numéro CAS |
18675-34-8 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
Clé InChI |
KRCZYMFUWVJCLI-IVZWLZJFSA-N |
SMILES |
CC1CCC(CC1O)C(=C)C |
SMILES isomérique |
C[C@H]1CC[C@H](C[C@H]1O)C(=C)C |
SMILES canonique |
CC1CCC(CC1O)C(=C)C |
Key on ui other cas no. |
51773-45-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















